

# Application Notes and Protocols: Synthesis of 2-Acetyl-6-methylpyridine from 2-Picoline

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## Compound of Interest

Compound Name: 2-Acetyl-6-methylpyridine

Cat. No.: B1266835

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## Introduction

**2-Acetyl-6-methylpyridine** is a key intermediate in the synthesis of various pharmaceutical compounds and is also utilized in the development of novel agrochemicals. Its synthesis from readily available 2-picoline is a reaction of significant interest. This document provides detailed application notes and a comprehensive protocol for the synthesis of **2-acetyl-6-methylpyridine** via the Friedel-Crafts acylation of 2-picoline.

## Reaction Principle

The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. In this process, 2-picoline (2-methylpyridine) is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The catalyst, typically aluminum chloride ( $AlCl_3$ ) or zinc chloride ( $ZnCl_2$ ), activates the acylating agent to form a highly electrophilic acylium ion. This electrophile then attacks the electron-rich pyridine ring, leading to the formation of **2-acetyl-6-methylpyridine**. The reaction is regioselective, with the acetyl group predominantly adding to the 6-position of the 2-picoline ring.

## Data Presentation

The following tables summarize the key quantitative data for the synthesis of **2-acetyl-6-methylpyridine** from 2-picoline.

Table 1: Reactant and Product Properties

Compound	IUPAC Name	Molecular Formula	Molar Mass ( g/mol )
2-Picoline	2-Methylpyridine	C <sub>6</sub> H <sub>7</sub> N	93.13
Acetyl Chloride	Ethanoyl chloride	C <sub>2</sub> H <sub>3</sub> ClO	78.50
Aluminum Chloride	Aluminum trichloride	AlCl <sub>3</sub>	133.34
2-Acetyl-6-methylpyridine	1-(6-methylpyridin-2-yl)ethan-1-one	C <sub>8</sub> H <sub>9</sub> NO	135.16[1]

Table 2: Reaction Conditions for Friedel-Crafts Acylation

Parameter	Value/Range
Reactants	
2-Picoline	1 equivalent
Acetyl Chloride	1 - 2 equivalents
Aluminum Chloride	0.1 - 0.5 equivalents
Solvent	
Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	Anhydrous
Temperature	
Initial (Addition)	0 °C
Reaction	50 - 100 °C
Time	5 - 10 hours

Table 3: Characterization Data for **2-Acetyl-6-methylpyridine**

Analysis	Data
<sup>1</sup> H NMR	Spectral data available, specific shifts depend on solvent.
<sup>13</sup> C NMR	Spectral data available from various sources. <a href="#">[1]</a>
Mass Spectrometry (MS)	m/z Top Peak: 93, m/z 2nd Highest: 92, m/z 3rd Highest: 135. <a href="#">[1]</a>
Infrared (IR) Spectroscopy	FTIR spectra available for the neat compound. <a href="#">[1]</a>

## Experimental Protocol

This protocol details the methodology for the synthesis of **2-acetyl-6-methylpyridine** from 2-picoline.

## Materials and Equipment

- 2-Picoline (distilled)
- Acetyl chloride
- Anhydrous aluminum chloride
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask with a reflux condenser and a dropping funnel
- Magnetic stirrer with heating mantle
- Ice bath

- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography (silica gel) or vacuum distillation

## Procedure

- Reaction Setup:
  - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of anhydrous dichloromethane.[\[2\]](#)
  - Cool the suspension to 0 °C in an ice bath.
- Addition of Reactants:
  - In the dropping funnel, prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of anhydrous dichloromethane.
  - Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 10 minutes.[\[2\]](#)
  - Following the addition of acetyl chloride, add a solution of 2-picoline (0.050 mol) in 10 mL of anhydrous dichloromethane dropwise to the reaction mixture.
- Reaction:
  - After the complete addition of 2-picoline, remove the ice bath and allow the reaction mixture to warm to room temperature.
  - Heat the reaction mixture to reflux (approximately 50-60 °C) and maintain for 5-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:

- After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice (approx. 25 g) and 15 mL of concentrated hydrochloric acid.[2]
- Transfer the quenched mixture to a separatory funnel.
- Separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 20 mL).
- Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate.[2]

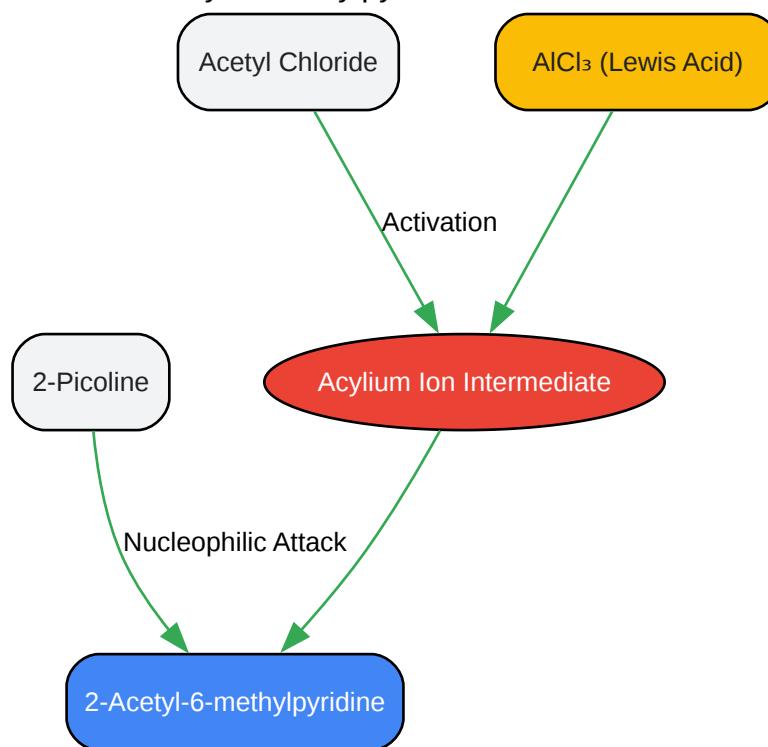
• Purification:

- Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- The crude product can be purified by either vacuum distillation or column chromatography on silica gel to yield pure **2-acetyl-6-methylpyridine**.

## Visualizations

### Reaction Pathway

## Synthesis of 2-Acetyl-6-methylpyridine via Friedel-Crafts Acylation

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Caption: Friedel-Crafts acylation of 2-picoline.

## Experimental Workflow

## Experimental Workflow for Synthesis

1. Reaction Setup  
(2-Picoline, Acetyl Chloride, AlCl<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub>)

2. Reactant Addition  
(0 °C)

3. Reaction  
(Reflux, 5-10h)

4. Work-up  
(Acid quench, Extraction, Washing)

5. Purification  
(Distillation or Chromatography)

Pure 2-Acetyl-6-methylpyridine

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Caption: Step-by-step synthesis workflow.

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## References

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